

Spectroscopic Data for 1-(3-Methoxyphenyl)guanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(3-Methoxyphenyl)guanidine**

Cat. No.: **B1588313**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-(3-Methoxyphenyl)guanidine**. In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel and existing compounds is paramount. This document serves as a detailed reference for researchers, offering an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(3-Methoxyphenyl)guanidine**. The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the underlying principles and the logic of structural confirmation. While experimental data for this specific molecule is not readily available in the public domain, this guide leverages high-quality predicted spectra from validated computational tools to provide a robust framework for its characterization.

Introduction: The Significance of 1-(3-Methoxyphenyl)guanidine and its Spectroscopic

Fingerprint

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities, making them privileged scaffolds in drug discovery. **1-(3-Methoxyphenyl)guanidine**, with its methoxy-substituted phenyl ring, presents a unique

electronic and steric profile that could modulate its interaction with biological targets. Its potential applications could span from acting as a key intermediate in the synthesis of more complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and the confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for the spectroscopic analysis of **1-(3-Methoxyphenyl)guanidine**.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of **1-(3-Methoxyphenyl)guanidine**.

Molecular Formula: C₈H₁₁N₃O^[1]

Molecular Weight: 165.19 g/mol ^[1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position relative to a methoxy group. This substitution pattern will have a distinct influence on the spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of **1-(3-Methoxyphenyl)guanidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **1-(3-Methoxyphenyl)guanidine** provides valuable insights into the number and types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton assignments.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H (H-5)
~6.80	d	1H	Ar-H (H-6)
~6.70	d	1H	Ar-H (H-4)
~6.60	s	1H	Ar-H (H-2)
~5.5-7.0	br s	4H	-NH and -NH ₂
3.78	s	3H	-OCH ₃

Note: Predicted chemical shifts were generated using online NMR prediction tools. The broadness and exact chemical shift of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature.

Interpretation and Rationale:

- Aromatic Protons:** The four protons on the benzene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex splitting pattern. The proton at the H-5 position, being flanked by two other protons, is predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet or a narrowly split signal.
- Guanidinium Protons:** The protons of the guanidine group (-NH and -NH₂) are expected to be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. Their chemical shifts can vary significantly depending on the solvent and the extent of hydrogen bonding.

- Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~160.0	C=N (Guanidine)
~159.5	Ar-C (C-3)
~142.0	Ar-C (C-1)
~129.5	Ar-C (C-5)
~111.0	Ar-C (C-6)
~108.0	Ar-C (C-4)
~104.0	Ar-C (C-2)
~55.0	-OCH ₃

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

- Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N bond in the guanidine group, typically appearing around 160 ppm.
- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the electron-donating methoxy group (C-3) is expected to be significantly shielded and appear upfield, while the carbon attached to the nitrogen of the guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methoxy and guanidino substituents.

- **Methoxy Carbon:** The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3100 (broad)	N-H stretching	Guanidine (-NH, -NH ₂)
3050-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methoxy (-OCH ₃)
1650-1600	C=N stretching	Guanidine (C=N)
1600-1450	C=C stretching	Aromatic ring
1250-1000	C-O stretching	Aryl ether (-O-CH ₃)

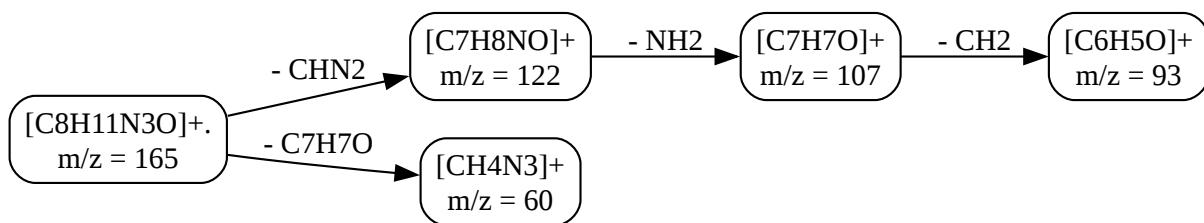
Note: Predicted vibrational frequencies were generated using online IR spectrum prediction tools.

Interpretation and Rationale:

- **N-H Stretching:** A prominent broad band in the region of 3400-3100 cm⁻¹ is a key indicator of the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen bonding.
- **C-H Stretching:** Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
- **C=N and C=C Stretching:** The stretching vibration of the C=N bond in the guanidine group is expected in the 1650-1600 cm⁻¹ region. This may overlap with the C=C stretching vibrations of the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range.

- C-O Stretching: A strong absorption band in the $1250\text{-}1000\text{ cm}^{-1}$ region is characteristic of the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern


Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Molecular Ion Peak:

- $[\text{M}]^+$: $m/z = 165.19$
- $[\text{M}+\text{H}]^+$: $m/z = 166.19$ (in case of soft ionization techniques like ESI)

Predicted Fragmentation Pathway:

The fragmentation of **1-(3-Methoxyphenyl)guanidine** in a mass spectrometer would likely proceed through several key pathways.

[Click to download full resolution via product page](#)

Caption: Predicted key fragmentation pathways for **1-(3-Methoxyphenyl)guanidine**.

Interpretation of Fragmentation:

- Loss of a Diazomethane Radical (CHN_2): A common fragmentation pathway for guanidines can involve the loss of a diazomethane radical, leading to a fragment ion.

- Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is a likely point of cleavage. This would result in a fragment corresponding to the methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.
- Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench Scientist

While this guide presents predicted data, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for **1-(3-Methoxyphenyl)guanidine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Methoxyphenyl)guanidine** in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the -NH and -NH₂ protons are exchangeable and may not be observed in protic solvents like D₂O or MeOD.
- Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum in the appropriate mass range.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of predicted NMR, IR, and MS data provides a powerful and self-validating toolkit for the characterization of **1-(3-Methoxyphenyl)guanidine**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the presence of the key guanidine and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for any researcher working with this compound, ensuring the integrity and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Spec Calculator Pro™ [sisweb.com]
- To cite this document: BenchChem. [Spectroscopic Data for 1-(3-Methoxyphenyl)guanidine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588313#spectroscopic-data-nmr-ir-ms-for-1-3-methoxyphenyl-guanidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com